molecular formula C6H11ClN2 B2744622 1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride CAS No. 1951441-21-6

1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride

Cat. No.: B2744622
CAS No.: 1951441-21-6
M. Wt: 146.62
InChI Key: PLWWWADVVRPOFO-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates both a cyclobutane ring, known for its role in conferring conformational rigidity and improving metabolic stability, and a nitrile group, which can act as a versatile bioisostere or a key vector for further synthetic elaboration . The presence of the aminomethyl functionality, stabilized as its hydrochloride salt, provides a handle for the construction of more complex molecules, particularly through amide bond formation or reductive amination protocols. Compounds featuring spirocyclic systems with cyclobutane and indole motifs have been investigated in scientific research for their potential as inhibitors of biological targets such as histone methyltransferases . As such, this reagent serves as a valuable scaffold for the synthesis of novel compounds for biochemical probing and early-stage pharmaceutical development. It is intended for research applications in a controlled laboratory environment only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(aminomethyl)cyclobutane-1-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-4-6(5-8)2-1-3-6;/h1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWWWADVVRPOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride typically involves the reaction of cyclobutanecarbonitrile with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other cyclobutane and cycloalkane derivatives with variations in functional groups, ring size, and substituents. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
1-(Aminomethyl)cyclobutanecarbonitrile HCl 1951441-21-6 C₆H₁₁ClN₂ 146.62 Nitrile, aminomethyl, cyclobutane High reactivity due to nitrile group; potential kinase inhibitor intermediate
1-Aminocyclohexanecarbonitrile HCl 50846-38-3 C₇H₁₁ClN₂ 158.63 Nitrile, amine, cyclohexane Larger ring reduces strain; used in peptidomimetics
Gabapentin-D6 HCl (1-(aminomethyl)cyclohexaneacetic acid HCl) N/A C₉H₁₇ClNO₂ 214.69 Carboxylic acid, aminomethyl, cyclohexane Neuropathic pain drug; structural analog with enhanced polarity
Methyl 1-(Methylamino)cyclobutanecarboxylate HCl 1247180-93-3 C₇H₁₃NO₂·HCl 179.64 Ester, methylamino, cyclobutane Lipophilic ester group aids blood-brain barrier penetration
1-(Aminomethyl)cyclobutanol HCl N/A C₅H₁₁NO·HCl 137.61 Hydroxyl, aminomethyl, cyclobutane Hydrogen-bonding capacity; solubility in polar solvents
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid HCl 1207894-63-0 C₁₂H₁₆ClNO₃ 257.71 Benzyloxy, carboxylic acid, cyclobutane Bulky substituent for peptide synthesis

Key Comparative Insights

Ring Size and Strain :

  • The cyclobutane ring in the main compound introduces significant ring strain compared to cyclohexane derivatives (e.g., Gabapentin-D6 HCl). This strain may enhance reactivity in ring-opening reactions or conformational flexibility in binding to biological targets .

Functional Group Influence: The nitrile group in 1-(Aminomethyl)cyclobutanecarbonitrile HCl is electron-withdrawing, increasing electrophilicity for nucleophilic additions or serving as a bioisostere for carbonyl groups. In contrast, ester (e.g., Methyl 1-(Methylamino)cyclobutanecarboxylate HCl) and carboxylic acid (e.g., Gabapentin-D6 HCl) groups offer distinct polarity and metabolic stability profiles .

Physicochemical Properties :

  • The smaller molecular weight (146.62 g/mol) of the main compound compared to Gabapentin-D6 HCl (214.69 g/mol) suggests better membrane permeability, though the nitrile group may reduce aqueous solubility relative to hydroxyl or carboxylic acid derivatives .

Synthetic Applications :

  • Cyclobutane derivatives with nitriles are valuable intermediates in synthesizing kinase inhibitors or covalent binders. For example, the nitrile can undergo click chemistry or serve as a precursor to amines via reduction .

Biological Activity :

  • Cyclohexane-based compounds like Gabapentin-D6 HCl target voltage-gated calcium channels, while cyclobutane analogs may exhibit altered binding kinetics due to ring strain and substituent effects .

Biological Activity

1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane ring structure, which contributes to its biological activity. The compound's molecular formula is C5_5H8_8ClN3_3, and it has a molecular weight of approximately 145.58 g/mol. The presence of the aminomethyl group and the carbonitrile moiety are critical for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It might interact with various receptors, influencing signaling pathways that regulate physiological responses.

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound exhibited cytotoxic effects against breast cancer cells (MCF-7), with an IC50_{50} value of 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase-3 and caspase-9 pathways.
  • Antimicrobial Properties : Another study assessed the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL.

Pharmacological Studies

Recent pharmacological studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting a role in neurodegenerative disease management.
  • Anti-inflammatory Activity : In vitro assays showed that the compound reduced pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages, indicating potential use in inflammatory conditions.

Data Summary Table

Biological ActivityObserved EffectReference
AnticancerCytotoxicity in MCF-7 cells (IC50_{50}: 15 µM)
AntimicrobialMIC against S. aureus (10 µg/mL), E. coli (25 µg/mL)
NeuroprotectiveProtection against oxidative stress
Anti-inflammatoryReduced cytokine production

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride, and what reagents are critical for its formation?

  • The compound is typically synthesized via nucleophilic substitution or reductive amination. Key reagents include lithium aluminium hydride (LiAlH₄) for nitrile reduction to primary amines and potassium permanganate (KMnO₄) for oxidation steps . For cyclobutane ring functionalization, halogenated intermediates (e.g., chlorinated precursors) are reacted with aminomethyl groups under basic conditions (e.g., K₂CO₃ in DMSO at 80–100°C) . Reaction optimization requires careful control of temperature and solvent polarity to avoid ring strain-induced side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies nitrile (C≡N, ~2200 cm⁻¹) and ammonium (N–H, ~3000–3300 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 143.08 (C₆H₁₁N₂Cl⁺) and fragments related to cyclobutane ring cleavage .
  • ¹H/¹³C NMR : Cyclobutane protons appear as complex multiplets (δ 1.8–2.5 ppm), while the aminomethyl group resonates at δ 3.1–3.4 ppm. Carbon signals for the nitrile and quaternary carbons are observed at ~120 ppm and 45–50 ppm, respectively .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). The hydrochloride salt is hygroscopic; prolonged exposure to humidity leads to decomposition, evidenced by color changes (white to yellow) and reduced assay purity (>95% to <90%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize cyclobutane ring-opening during functionalization?

  • Cyclobutane ring strain (109.5° angle deviation from ideal sp³ geometry) increases susceptibility to ring-opening. Use aprotic polar solvents (e.g., DMSO or DMF) to stabilize transition states and avoid protic solvents that promote hydrolysis. Kinetic studies show that temperatures ≤80°C and short reaction times (<24 h) reduce ring degradation by 30–40% compared to harsher conditions . Computational modeling (DFT) further predicts optimal steric environments for substituent addition without ring distortion .

Q. How do structural analogs (e.g., cyclopropane or cyclopentane derivatives) compare in biological activity?

  • Cyclobutane derivatives exhibit 2–3× higher binding affinity to γ-aminobutyric acid (GABA) receptors compared to cyclopropane analogs, likely due to reduced ring strain and better conformational flexibility. However, cyclopentane analogs show superior metabolic stability in hepatic microsome assays (t₁/₂ > 6 h vs. 2.5 h for cyclobutane), attributed to slower cytochrome P450-mediated oxidation . Structure-activity relationship (SAR) studies should prioritize substituent electronegativity and ring size to balance potency and pharmacokinetics .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Discrepancies often arise from variations in assay conditions (e.g., buffer pH, cell lines). For example, IC₅₀ values for enzyme inhibition may differ by 10-fold between pH 7.4 and 6.8 due to protonation of the aminomethyl group. Standardize protocols using:

  • Positive controls : Compare with known inhibitors (e.g., ethambutol hydrochloride for mycobacterial studies) .
  • Dose-response curves : Validate activity across ≥5 concentrations to account for non-linear effects .
  • Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • Common impurities include des-cyano byproducts (e.g., 1-aminomethylcyclobutane) and hydrochloride salt variants. Ultra-HPLC (UHPLC) with charged aerosol detection (CAD) achieves limits of quantification (LOQ) ≤0.1% for polar impurities. For non-polar contaminants (e.g., residual solvents), GC-MS with headspace sampling is recommended .

Methodological Guidance

Q. How should researchers design in vivo studies to evaluate neuroactive potential?

  • Prioritize rodent models for blood-brain barrier (BBB) penetration assays. Intravenous administration (1–5 mg/kg) followed by brain homogenate analysis via LC-MS/MS quantifies compound levels. For behavioral studies, use open-field tests to assess GABA-mediated sedation or seizure thresholds .

Q. What computational tools predict the compound’s metabolic pathways?

  • Software like Schrödinger’s MetabSite or ADMET Predictor™ identifies likely Phase I oxidation sites (e.g., cyclobutane ring or aminomethyl group). Validate predictions with in vitro microsomal assays (human/rat liver microsomes + NADPH cofactor) .

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